1-Benzyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazine
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Overview
Description
1-Benzyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazine is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-Benzyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazine typically involves the reaction of piperazine derivatives with thiadiazole precursors. One common method involves the reaction of 1-benzylpiperazine with 5-cyclopropyl-1,3,4-thiadiazole-2-thiol in the presence of a suitable base such as triethylamine. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Benzyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce corresponding amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA replication by binding to DNA or interfering with the function of DNA polymerases . Additionally, it can induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins .
Comparison with Similar Compounds
1-Benzyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperazine can be compared with other thiadiazole derivatives, such as:
1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: This compound has shown similar anticancer properties but with different molecular targets and pathways.
5-Substituted 2-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole derivatives: These compounds have been evaluated for their antifungal activity and have shown higher activity against certain fungal strains.
The uniqueness of this compound lies in its specific structural features, such as the presence of a cyclopropyl group and a piperazine ring, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C16H20N4S |
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Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-5-cyclopropyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C16H20N4S/c1-2-4-13(5-3-1)12-19-8-10-20(11-9-19)16-18-17-15(21-16)14-6-7-14/h1-5,14H,6-12H2 |
InChI Key |
CKVVEBIWIREHSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(S2)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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